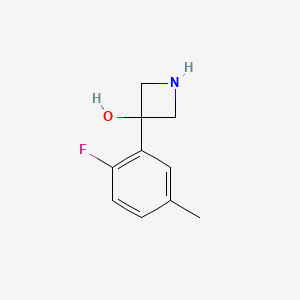

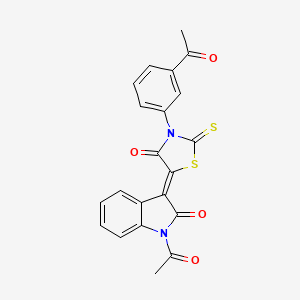

![molecular formula C11H10F3NO3S B2390433 methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate CAS No. 882747-69-5](/img/structure/B2390433.png)

methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-amino-2-thiophenecarboxylate is a chemical compound with the molecular formula C6H7NO2S and a molecular weight of 157.19 g/mol . It is a fine crystalline powder with a beige to beige-brown color .

Synthesis Analysis

Methyl 3-amino-2-thiophenecarboxylate can react with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .Molecular Structure Analysis

The InChI Key for methyl 3-amino-2-thiophenecarboxylate is TWEQNZZOOFKOER-UHFFFAOYSA-N . The SMILES string representation is COC(=O)C1=C(N)C=CS1 .Chemical Reactions Analysis

As mentioned earlier, this compound can react with hydrazonoyl chlorides in the presence of triethylamine .Physical And Chemical Properties Analysis

This compound has a melting point of 66°C to 67°C and a boiling point of 100°C to 102°C at 0.1mmHg . It has a density of 1.3±0.1 g/cm3 .Scientific Research Applications

- Anti-Hypertensives : Methyl 3-aminothiophene-2-carboxylate serves as an intermediate in the synthesis of antihypertensive drugs .

- Antitumor Agents : Researchers explore its potential as a building block for antitumor compounds .

- Anti-HIV-1 Integrase Inhibitors : The compound has been investigated for its inhibitory effects against HIV-1 integrase .

- Human Cytomegalovirus Inhibitors : Methyl 3-aminothiophene-2-carboxylate shows promise in inhibiting human cytomegalovirus .

- Hepatitis C Virus Inhibitors : It has been studied as a potential inhibitor of hepatitis C virus .

- Xa Factor Inhibitors : Researchers have explored its role in inhibiting Xa factor .

- Antineoplastic PAK4 Activase Inhibitors : The compound is relevant in the development of inhibitors targeting PAK4 activase .

- Phosphatidylinositol 3-Kinase (PI3K) Inhibitors : Methyl 3-aminothiophene-2-carboxylate may play a role in PI3K inhibition .

- Antithrombotic Activity Drugs : Its potential antithrombotic activity is of interest .

- Building Block : Methyl 3-aminothiophene-2-carboxylate is used in the synthesis of 4-nitro and 4-aminothienyl ureas .

- Total Synthesis of Quinazolinocarboline Alkaloids : Researchers have employed this compound in the total synthesis of quinazolinocarboline alkaloids .

- Thienopyrimidinone Analog Preparation : It plays a role in the preparation of thienopyrimidinone analogs .

Medicinal Chemistry and Drug Development

Organic Synthesis and Chemical Reactions

Materials Science and Optoelectronics

Safety and Hazards

Methyl 3-amino-2-thiophenecarboxylate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of “methyl 3-{[(2Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}thiophene-2-carboxylate” are currently unknown

Mode of Action

It is known that thiophene derivatives can interact with various biological targets and exhibit a wide range of biological activities .

Biochemical Pathways

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The specific pathways affected would depend on the compound’s targets and mode of action.

Result of Action

The effects would depend on the compound’s targets and mode of action. For example, if the compound targets a protein involved in cell division, it might have anticancer effects .

properties

IUPAC Name |

methyl 3-[[(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3S/c1-6(5-8(16)11(12,13)14)15-7-3-4-19-9(7)10(17)18-2/h3-5,15H,1-2H3/b6-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZFMNVMLLCWMSJ-WAYWQWQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)NC1=C(SC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C(F)(F)F)/NC1=C(SC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-5-oxo-4-[4-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2390351.png)

![N-benzyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2390359.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2390361.png)

![Ethyl 4-[[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2390366.png)

![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2390371.png)